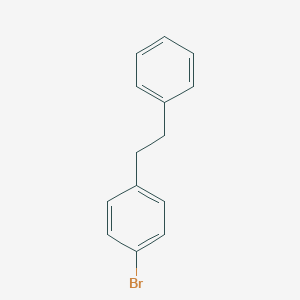

1-(4-Bromophenyl)-2-phenylethane

説明

1-(4-Bromophenyl)-2-phenylethane is a brominated aromatic compound characterized by a phenylethane backbone substituted with a 4-bromophenyl group. The bromine substituent enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, making this compound valuable in pharmaceuticals and materials science.

特性

CAS番号 |

14310-24-8 |

|---|---|

分子式 |

C14H13Br |

分子量 |

261.16 g/mol |

IUPAC名 |

1-bromo-4-(2-phenylethyl)benzene |

InChI |

InChI=1S/C14H13Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |

InChIキー |

FTRWFZZSIXRXFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |

正規SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |

他のCAS番号 |

14310-24-8 |

製品の起源 |

United States |

科学的研究の応用

Chemistry

1-(4-Bromophenyl)-2-phenylethane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo several chemical reactions, including:

- Oxidation : The compound can be oxidized to form carboxylic acids or other derivatives.

- Reduction : It can be reduced to alcohols or other reduced forms.

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, alkanes |

| Substitution | Sodium methoxide, potassium cyanide | Functional group-modified compounds |

Recent studies have highlighted the potential biological activities of 1-(4-Bromophenyl)-2-phenylethane.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For example, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, particularly in human breast adenocarcinoma cell lines (MCF7), showing significant inhibitory effects on cell proliferation .

Antimicrobial Activity

Additionally, it has demonstrated antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism appears to involve disruption of microbial lipid biosynthesis critical for maintaining cell integrity .

Medicinal Chemistry

In medicinal chemistry, 1-(4-Bromophenyl)-2-phenylethane is explored for its potential as a pharmacophore in drug design and development. Its structural characteristics allow it to interact with various biological targets, which may lead to the development of new therapeutic agents.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity makes it valuable in synthesizing compounds used in various industrial processes.

Case Study 1: Anticancer Activity

A study investigated the effect of 1-(4-Bromophenyl)-2-phenylethane on MCF7 cells. The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against a range of pathogens. The study highlighted its mechanism of action involving lipid biosynthesis disruption in microbial cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Bromophenyl)-2-phenylethanone (CAS 2001-29-8)

- Structure: Replaces the ethane group with a ketone (ethanone).

- Properties : Higher polarity due to the carbonyl group, leading to increased solubility in polar solvents. The ketone group also enhances reactivity in nucleophilic additions and condensations.

- Similarity Score : 0.85–0.95 (varies by database) .

1-(4-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3)

- Structure : Introduces a fluorine atom at the 2-position of the bromophenyl ring.

- Synthesis : Prepared via halogen-exchange reactions or directed ortho-metalation .

1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

Extended Conjugation Systems

1-(4'-Bromo-4-biphenylyl)-2-phenylethanone

Heterocyclic Derivatives

2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)

- Structure : Includes an azepan (7-membered nitrogen heterocycle) substituent.

- Reported in pharmaceutical research for CNS activity .

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-2-phenylethane | C₁₄H₁₃Br | 261.16 | Bromophenyl, phenylethane | Low polarity, lipophilic |

| 1-(4-Bromophenyl)-2-phenylethanone | C₁₄H₁₁BrO | 275.14 | Bromophenyl, ketone | High reactivity in nucleophilic additions |

| 1-(4-Bromo-2-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Bromo, fluoro, ketone | Enhanced metabolic stability |

| 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone | C₂₀H₂₂BrNO | 372.30 | Azepan, ketone | Steric hindrance, CNS activity potential |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-phenylethane, and how can reaction conditions be optimized for high purity?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or coupling reactions. For example, bromophenyl precursors are reacted with phenylethane derivatives under anhydrous conditions using Lewis acids (e.g., AlCl₃) as catalysts. Key steps include strict control of stoichiometry (1:1.2 molar ratio of bromophenyl to phenylethane derivatives) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) followed by recrystallization in ethanol yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1-(4-Bromophenyl)-2-phenylethane?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃); the bromophenyl group typically shows a singlet at δ 7.45–7.55 ppm for aromatic protons, while the phenylethane moiety resonates at δ 2.85–3.10 ppm (methylene group) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (277.1564 g/mol) with a base peak at m/z 277 (M⁺) and fragment ions at m/z 198 (loss of Br) .

- X-ray Diffraction : Single-crystal analysis using SHELX software (e.g., SHELXL-2018) refines unit cell parameters (space group P2₁/c) and validates bond lengths/angles .

Advanced Research Questions

Q. How do reaction mechanisms and regioselectivity vary in cycloaddition reactions involving 1-(4-Bromophenyl)-2-phenylethane derivatives?

- Methodological Answer : In [3+2] cycloadditions with nitrile imines, regioselectivity is governed by electronic effects of the bromophenyl group. Computational studies (e.g., Molecular Electron Density Theory, MEDT) reveal that the bromine substituent enhances electrophilicity at the para position, favoring Δ²-pyrazoline formation. Experimental validation involves tracking reaction intermediates via HPLC and isolating products under low-temperature (−20°C) conditions to prevent CHCl₃ elimination .

Q. How can contradictions in crystallographic data for halogenated analogs of this compound be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles often arise from twinning or poor diffraction quality. Use high-resolution data (d-spacing < 0.8 Å) and SHELXPRO’s twin refinement module. For example, refine twinned crystals (twin law -h, -k, l) with a BASF parameter < 0.3 to improve R-factors (R₁ < 5%). Cross-validate with DFT-optimized geometries (B3LYP/6-311++G**) .

Q. What is the impact of fluorination on the reactivity of 1-(4-Bromophenyl)-2-phenylethane derivatives?

- Methodological Answer : Introducing trifluoromethyl groups (e.g., 1-(4-Bromophenyl)-2,2,2-trifluoroethanone) increases electrophilicity at the carbonyl carbon. This enhances nucleophilic aromatic substitution (SNAr) rates by 3–5× compared to non-fluorinated analogs. Characterize using ¹⁹F NMR (δ −62 to −65 ppm for CF₃) and monitor kinetics via UV-Vis spectroscopy (λ = 260 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for halogenated derivatives?

- Methodological Answer : Variations in melting points (e.g., 65–66°C vs. 68–70°C) often stem from polymorphic forms or solvent residues. Perform differential scanning calorimetry (DSC) at 10°C/min to identify polymorph transitions. Recrystallize using mixed solvents (e.g., dichloromethane/hexane) and validate purity via GC-MS (retention time ±0.1 min) .

Experimental Design Considerations

Q. What strategies minimize byproduct formation in multi-step syntheses of bromophenyl-phenylethane hybrids?

- Methodological Answer :

- Stepwise Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during intermediate steps.

- Flow Chemistry : Continuous flow reactors (residence time 10–15 min) reduce side reactions by maintaining precise temperature (50–60°C) and reagent mixing.

- In Situ Monitoring : Employ FTIR probes to track carbonyl intermediates (C=O stretch at 1680–1720 cm⁻¹) and adjust stoichiometry dynamically .

Theoretical and Computational Frameworks

Q. Which computational models best predict the stability of 1-(4-Bromophenyl)-2-phenylethane in oxidative environments?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates HOMO-LUMO gaps (ΔE ≈ 5.2 eV), indicating moderate oxidative stability. Molecular dynamics (MD) simulations (NAMD, 298 K, 1 atm) model degradation pathways, showing C-Br bond cleavage as the rate-limiting step (activation energy ~25 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。